2-(1-Aminoethyl)phenylboronic acid pinacol ester
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Overview
Description
2-(1-Aminoethyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H22BNO2. This compound is characterized by the presence of a boronic ester group and an aminoethyl substituent on a phenyl ring. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(1-Aminoethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-(1-Aminoethyl)phenylboronic acid with pinacol in the presence of a suitable solvent. One common method involves refluxing the reactants in toluene overnight, followed by purification through flash column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-Aminoethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(1-Aminoethyl)phenylboronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and substitution reactions. The boronic ester group acts as a Lewis acid, facilitating the formation of new bonds and enabling the synthesis of complex molecules .
Comparison with Similar Compounds
2-(1-Aminoethyl)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:
2-Aminophenylboronic acid pinacol ester: Similar in structure but lacks the aminoethyl substituent, leading to different reactivity and applications.
2-Phenyl-1-ethynylboronic acid pinacol ester: Contains an ethynyl group instead of an aminoethyl group, resulting in distinct chemical properties and uses.
Biphenyl-2-boronic acid pinacol ester: Features a biphenyl structure, which influences its reactivity and suitability for specific reactions.
The uniqueness of this compound lies in its combination of the aminoethyl and boronic ester groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-8-6-7-9-12(11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMWMRHIRWSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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